1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone 1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13498547
InChI: InChI=1S/C10H9BrN2O/c1-6-3-8-5-12-13(7(2)14)10(8)4-9(6)11/h3-5H,1-2H3
SMILES: CC1=CC2=C(C=C1Br)N(N=C2)C(=O)C
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone

CAS No.:

Cat. No.: VC13498547

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone -

Specification

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name 1-(6-bromo-5-methylindazol-1-yl)ethanone
Standard InChI InChI=1S/C10H9BrN2O/c1-6-3-8-5-12-13(7(2)14)10(8)4-9(6)11/h3-5H,1-2H3
Standard InChI Key AVNYHQCDCPNILG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Br)N(N=C2)C(=O)C
Canonical SMILES CC1=CC2=C(C=C1Br)N(N=C2)C(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an indazole core substituted with:

  • Bromine at position 6 (C6), contributing to lipophilicity and cross-coupling reactivity.

  • Methyl at position 5 (C5), influencing steric hindrance and electronic density.

  • Ethanone at position 1 (N1), enabling hydrogen bonding and ketone-specific reactions.

Molecular Formula: C10H9BrN2O\text{C}_{10}\text{H}_{9}\text{Br}\text{N}_{2}\text{O}
Molecular Weight: 254.07 g/mol (calculated from analogs ).

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous indazole derivatives are characterized using:

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} spectra resolve aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 190–210 ppm) .

  • Mass Spectrometry: Molecular ion peaks align with theoretical weights (e.g., m/z 254.07 for [M+H]+^+) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(6-bromo-5-methyl-1H-indazol-1-yl)ethanone can be inferred from protocols for related compounds:

StepReaction ConditionsReagentsYield*
1Indazole formation5-methyl-6-bromoindazole precursor
2AcylationAcetic anhydride, base (e.g., K2_2CO3_3)~55%
3PurificationColumn chromatography (hexane/EtOAc)

*Yield based on analogous reactions for 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone .

Mechanism:

  • Indazole Precursor: 5-methyl-6-bromoindazole is synthesized via cyclization of substituted phenylhydrazines.

  • Acylation: Treatment with acetic anhydride in chloroform under basic conditions introduces the ethanone group .

Reactivity and Functionalization

Electrophilic Substitution

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups:

Ar-B+1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanonePd catalystAr-substituted product\text{Ar-B} + \text{1-(6-Bromo-5-methyl-1H-indazol-1-yl)ethanone} \xrightarrow{\text{Pd catalyst}} \text{Ar-substituted product}

Ketone-Specific Reactions

  • Reduction: LiAlH4_4 reduces the ethanone to a secondary alcohol.

  • Condensation: Forms Schiff bases with primary amines, useful in heterocyclic synthesis .

CompoundMIC (µg/mL)Zone of Inhibition (mm)
1-(6-Bromo-indazol-1-yl)ethanone12.514
1-(5-Bromo-6-methoxy-indazol-1-yl)ethanone2510

Anticancer Activity

Indazole derivatives inhibit kinase pathways (e.g., JAK2/STAT3), inducing apoptosis in cancer cells. The methyl group may enhance target binding through hydrophobic interactions.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Kinase Inhibitors: Structural analogs are used in therapies for myeloproliferative disorders.

  • Antimicrobial Agents: Bromine and methyl groups enhance membrane penetration.

Material Science

Indazole derivatives are explored as ligands in catalytic systems for C–C bond formation .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields (>55%) via microwave-assisted or flow chemistry .

  • Targeted Drug Delivery: Conjugating with nanoparticles to enhance bioavailability.

  • Toxicological Studies: Assessing in vivo safety profiles for therapeutic applications.

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